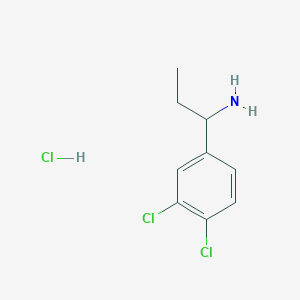
3-formyl-4-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-methoxy-N-methylbenzamide, also known as FMMB, is a chemical compound that has many potential applications in scientific research. It has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. FMMB has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, its biochemical and physiological effects have been studied and its potential for laboratory experiments has been explored. In
Applications De Recherche Scientifique
3-formyl-4-methoxy-N-methylbenzamide has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, it has been studied for its potential to be used as a fluorescent probe in the study of proteins, as well as for its potential to be used as a fluorescent label for the detection of biomolecules.
Mécanisme D'action
The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide is not well understood. However, it is believed to be involved in the regulation of cell cycle progression and apoptosis. It has also been suggested that 3-formyl-4-methoxy-N-methylbenzamide may have an effect on the activity of certain enzymes, such as protein kinases, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-4-methoxy-N-methylbenzamide have been studied in various organisms, including humans. In humans, 3-formyl-4-methoxy-N-methylbenzamide has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumorigenic effects. It has also been shown to have a protective effect against oxidative stress and to have a role in the regulation of cell cycle progression. Additionally, it has been shown to have a role in the regulation of gene expression and the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments include its relatively low cost, its availability in many forms, and its stability in a variety of environments. Additionally, it is relatively easy to synthesize and has a relatively low toxicity. The main limitation of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments is its lack of specificity, which can lead to the production of unwanted byproducts.
Orientations Futures
The potential future directions of 3-formyl-4-methoxy-N-methylbenzamide research include further investigation into its potential to be used as a drug and as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted into its potential to be used as a fluorescent probe in the study of proteins, as well as its potential to be used as a fluorescent label for the detection of biomolecules. Additionally, further research into its biochemical and physiological effects, as well as its potential for use in laboratory experiments, could be conducted. Finally, further research into the mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide could be conducted in order to better understand its effects on various biological processes.
Méthodes De Synthèse
3-formyl-4-methoxy-N-methylbenzamide can be synthesized in a two-step reaction from the reaction of 3-methoxy-4-methylbenzamide with formaldehyde. In the first step, 3-methoxy-4-methylbenzamide is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form 3-formyl-4-methoxy-N-methylbenzamide. In the second step, the formyl group is then reduced to the corresponding amine by the action of a reducing agent such as sodium borohydride. The final product is 3-formyl-4-methoxy-N-methylbenzamide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-4-methoxy-N-methylbenzamide involves the conversion of 4-methoxy-N-methylbenzamide to the desired product through a series of reactions.", "Starting Materials": [ "4-methoxy-N-methylbenzamide", "Sodium hydride", "Formaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-N-methylbenzamide in dry ethyl acetate and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add formaldehyde to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium chloride to the reaction mixture and stir for 10 minutes.", "Step 6: Extract the product with ethyl acetate and wash the organic layer with water and sodium bicarbonate solution.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Recrystallize the product from methanol to obtain 3-formyl-4-methoxy-N-methylbenzamide." ] } | |
Numéro CAS |
1289017-23-7 |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



